

# "Dipentylacetic acid" fundamental properties

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## Compound of Interest

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## An In-Depth Technical Guide to **Dipentylacetic Acid**

### Introduction

**Dipentylacetic acid**, systematically known as 2-pentylheptanoic acid, is a branched-chain carboxylic acid. It is a structural analogue of the well-established pharmaceutical agent Valproic Acid (VPA), which is widely used as an anticonvulsant and mood stabilizer. Despite this structural similarity, current research indicates that **Dipentylacetic acid** possesses a distinct biological activity profile. This guide provides a comprehensive overview of the fundamental properties of **Dipentylacetic acid**, intended for researchers, scientists, and professionals in the field of drug development. It covers its chemical and physical characteristics, known biological activities and mechanism of action, and detailed experimental protocols for its synthesis and analysis.

## Core Chemical and Physical Properties

**Dipentylacetic acid** is primarily available as a research chemical. Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Dipentylacetic Acid**

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | <b>2-pentylheptanoic acid</b>                                |
| Synonyms          | Dipentylacetic acid, di-n-Amylacetic acid, Diamylacetic acid |
| CAS Number        | 5422-52-6[1][2]  |
| Molecular Formula | C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>               |
| Molecular Weight  | 200.32 g/mol   |
| InChI Key         | PLVOWOHSFJLXOR-UHFFFAOYSA-N                                  |

| Canonical SMILES | CCCCC(CCCCC)C(=O)O |

Table 2: Physical Properties of **Dipentylacetic Acid**

| Property         | Value                                  | Citation |
|------------------|--|----------|
| Physical Form    | <b>Liquid</b>                          | [3]      |
| Boiling Point    | 306.6 °C at 760 mmHg                   | [4]      |
|                  | 170 °C at 7 mmHg                       | [5]      |
| Melting Point    | No data available                      | [2][6]   |
| Density          | 0.903 g/cm <sup>3</sup>                | [4]      |
| Flash Point      | 165.7 °C                               | [4]      |
| Refractive Index | 1.446                                  | [4]      |
| Water Solubility | No data available. Inferred to be low. | [2][6]   |

| pKa | Estimated to be ~4.6 (similar to VPA) |[1][7] |

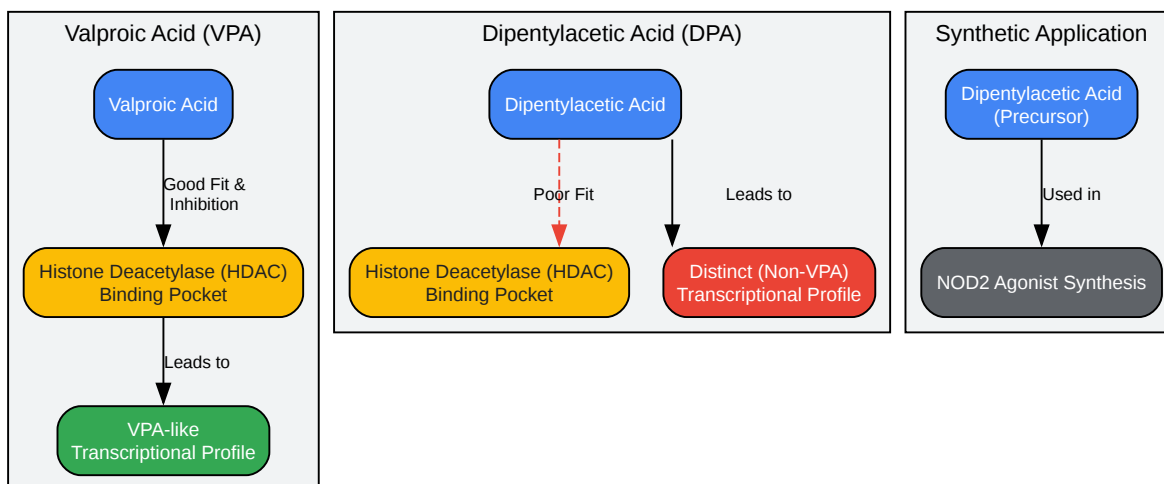
## Biological Activity and Mechanism of Action

While **Dipentylacetic acid** is an analogue of Valproic acid (VPA), assuming a similar mechanism of action is not supported by available evidence. VPA is known to exert its effects, at least in part, through the inhibition of histone deacetylases (HDACs). However, comparative studies reveal a different biological profile for **Dipentylacetic acid**.

A key study utilizing transcriptional profiling (transcriptomics) to compare a series of branched carboxylic acids found that **Dipentylacetic acid** elicits a transcriptional response that is markedly different from that of VPA.[8][9] This suggests that it does not share the same primary mode of action.[8] Furthermore, molecular docking simulations against HDAC3, a putative target of VPA, showed that **Dipentylacetic acid** does not fit well within the enzyme's binding pocket, with several atoms positioned outside the key interaction area.[1] This provides a potential mechanistic explanation for the observed differences in gene expression profiles.[8]

In terms of pharmacokinetics, **Dipentylacetic acid** is metabolized by both rat and human hepatocytes.[1] The in vitro intrinsic clearance rate was found to be higher for **Dipentylacetic acid** compared to VPA, indicating potentially faster metabolism.[1]

Currently, the primary documented role of **Dipentylacetic acid** in a biological context is as a synthetic precursor. It has been used in the chemical synthesis of novel agonists for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor involved in the innate immune system.[10][11] This highlights its utility as a building block in the development of new chemical entities rather than as an active agent itself.



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**Caption:** Divergent biological pathways of Valproic Acid and **Dipentylacetic Acid**.

## Experimental Protocols

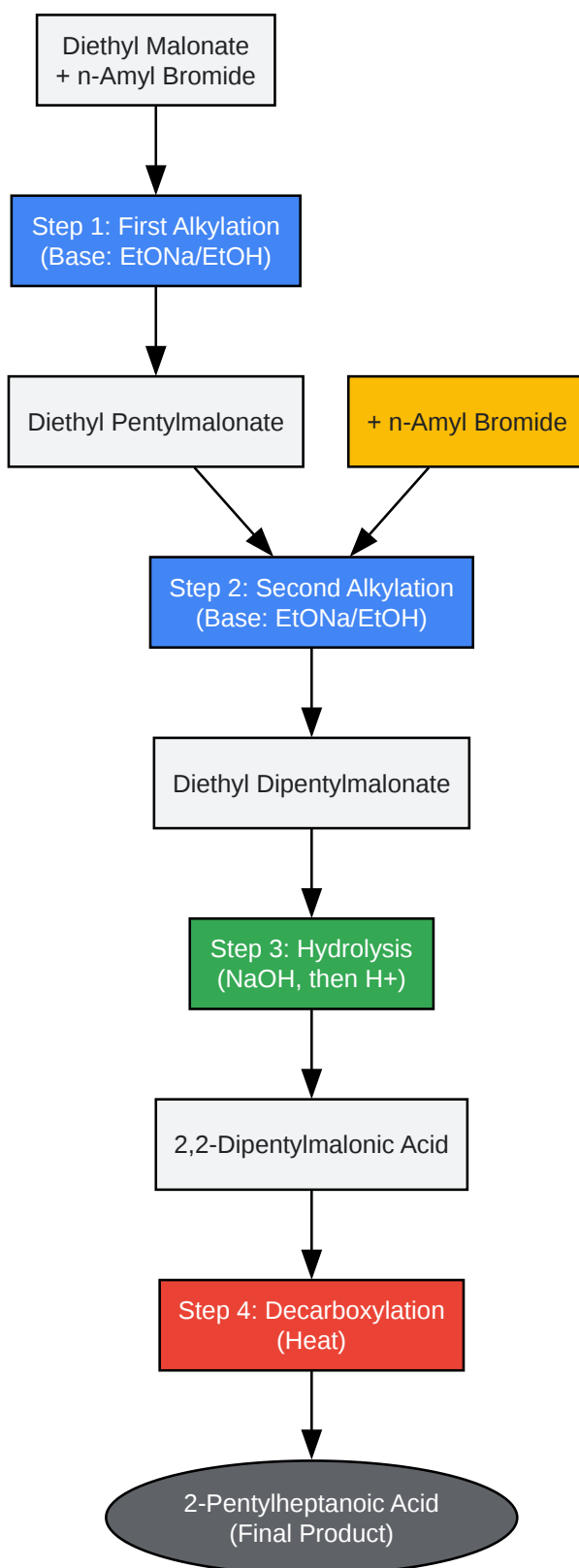
### Synthesis of 2-Pentylheptanoic Acid

A reliable method for the synthesis of 2-pentylheptanoic acid, which may not be readily available commercially, is the malonic ester synthesis.[3] This procedure involves the sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation.

Protocol:

- **Step 1: First Alkylation:** Diethyl malonate is alkylated with n-amyl bromide (1-bromopentane) in the presence of a strong base, such as sodium ethoxide in ethanol, to form diethyl pentylmalonate.
- **Step 2: Second Alkylation:** The resulting diethyl pentylmalonate is subjected to a second alkylation step under similar conditions, again using n-amyl bromide, to yield diethyl dipentylmalonate.

- Step 3: Hydrolysis (Saponification): The diethyl dipentylmalonate is hydrolyzed to 2,2-dipentylmalonic acid using a strong base like sodium hydroxide, followed by acidification.
- Step 4: Decarboxylation: The substituted malonic acid is then heated, causing it to decarboxylate and yield the final product, 2-pentylheptanoic acid.<sup>[3]</sup><sup>[5]</sup> The crude product can be purified by vacuum distillation.<sup>[5]</sup>



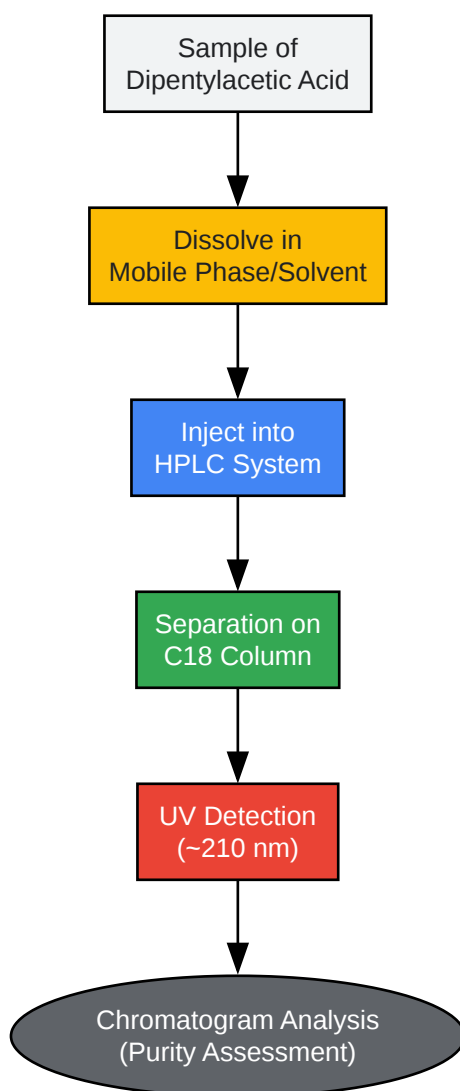
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**Caption:** Malonic ester synthesis workflow for 2-pentylheptanoic acid.

## Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **Dipentylacetic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for structural confirmation. The reported  $^1\text{H}$ -NMR spectral data for 2-pentylheptanoic acid is as follows:
  - $^1\text{H}$ -NMR (500MHz,  $\text{CDCl}_3$ )  $\delta$ : 0.88 (6H, broad triplet,  $J=7.0$  Hz), 1.22–1.36 (12H, multiplet), 1.42–1.51 and 1.58–1.67 (each 2H, each multiplet), 2.31–2.37 (1H, multiplet), 10.36 (1H, broad singlet, COOH).[3]
- High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of **Dipentylacetic acid**. A general-purpose method would involve:
  - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu\text{m}$ ).[10]
  - Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to ensure the analyte is in its protonated form.[10]
  - Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typical for carboxylic acids lacking a strong chromophore.
  - Analysis: The purity is determined by the area percentage of the main peak.



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**Caption:** General analytical workflow for HPLC purity assessment.

## Conclusion

**Dipentylacetic acid** is a C12 branched-chain fatty acid and a higher-order analogue of Valproic acid. While its physical properties are partially characterized, its biological activity is an area of active investigation. Crucially, researchers should not assume a VPA-like mechanism of action, as transcriptomic and molecular modeling data indicate a distinct biological profile. Its primary current application is as a specialized chemical intermediate in research and development. The well-defined malonic ester synthesis provides a reliable route for its preparation, and standard chromatographic and spectroscopic methods can be used for its



analysis. Future research is needed to fully elucidate the specific biological effects and potential therapeutic applications of this molecule.

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